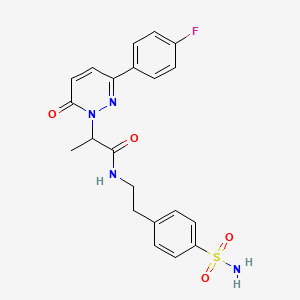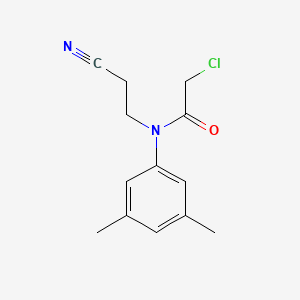![molecular formula C27H27N3O4S B3016986 N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-67-9](/img/structure/B3016986.png)
N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it may have been designed to target certain biological pathways or organisms, similar to the compounds described in the papers.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with a basic aromatic or heteroaromatic compound and proceed through various chemical transformations. For instance, the synthesis described in Paper 1 involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford a 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequent steps involve the preparation of N-substituted-2-bromoacetamides and their reaction with the thiol to yield the target compounds . This approach could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and substituents.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectral techniques. In the case of the compounds synthesized in Paper 1, spectral techniques such as NMR, IR, and mass spectrometry would have been used to confirm the structures . The same techniques would be applicable to analyze the molecular structure of the compound , ensuring that the desired product has been synthesized correctly.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and the need for certain conditions, such as the use of DMF and NaH as described in Paper 1 . These conditions facilitate the formation of the desired sulfanyl acetamide derivatives. The compound would likely require similar conditions for the formation of its sulfanyl linkage and the incorporation of the imidazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular architecture. For example, the presence of methoxy and sulfanyl groups in the compound would affect its solubility, stability, and reactivity. These properties are crucial for the biological activity of the compounds, as seen in Paper 1, where the synthesized compounds were screened for enzyme inhibition . Similarly, the compound would need to be analyzed for its physical and chemical properties to predict its behavior in biological systems and its potential as a therapeutic agent.
Biological Activity
Although the specific biological activity of "this compound" is not provided, related compounds have been screened for their biological activity. In Paper 1, the synthesized compounds were tested against enzymes like BChE, AChE, and LOX, showing activity against acetylcholinesterase . Similarly, the compounds in Paper 2 were tested against protozoa and showed strong antiprotozoal activity . These studies suggest that the compound could also be evaluated for similar biological activities, potentially leading to the development of new therapeutic agents.
科学的研究の応用
Synthesis and Pharmacological Evaluation
- A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This research revealed that specific substitutions on the oxadiazole moiety led to less cytotoxic compounds (Siddiqui et al., 2014).
Anticancer and Antioxidant Activities
- A computational and pharmacological study of 1,3,4-oxadiazole and pyrazole derivatives, including similar compounds, showed potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
- Research on different derivatives of 1,3,4-oxadiazole and acetamide found these compounds to have significant antibacterial and anti-enzymatic potential, supported by hemolytic activity data (Nafeesa et al., 2017).
Synthesis and Characterization
- Another study synthesized a related compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, and elucidated its structure based on various spectroscopic data, highlighting the chemical characterization aspect of these compounds (Bhaskar et al., 2019).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-17-5-7-19(8-6-17)26-29-25(18-9-12-21(32-2)13-10-18)27(30-26)35-16-24(31)28-20-11-14-22(33-3)23(15-20)34-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNQGUBBHUPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)


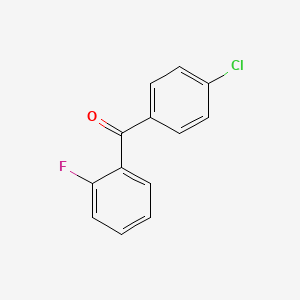
![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)
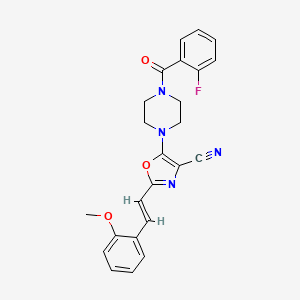
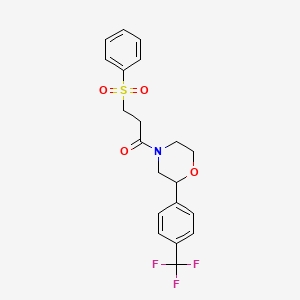
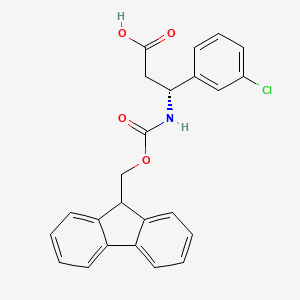
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)
